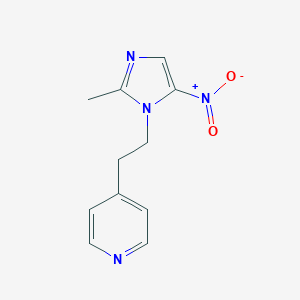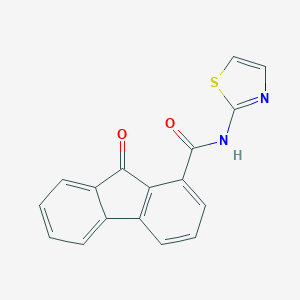![molecular formula C18H21FN2O2S B225847 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Wirkmechanismus
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine works by inhibiting various enzymes and signaling pathways in the body. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to modulate the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which can improve mood and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its relatively low cost and high purity. However, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several potential future directions for research. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be studied for its potential use in treating other inflammatory conditions such as asthma and inflammatory bowel disease. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could be studied for its potential use in treating other mood disorders such as bipolar disorder and schizophrenia. Additionally, further research could be conducted to optimize the synthesis method of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine and improve its solubility and toxicity profile.
Conclusion
In conclusion, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has shown potential for use in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine in various diseases and to optimize its use in lab experiments.
Synthesemethoden
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1-(2,4-dimethylphenyl)piperazine, followed by the reaction with sulfonyl chloride. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. In neurological research, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has been studied for its potential use in treating depression and anxiety.
Eigenschaften
Produktname |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine |
|---|---|
Molekularformel |
C18H21FN2O2S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
IWWKVDQDLGPZNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















